
N-(5-((2-甲基苄基)硫代)-1,3,4-噻二唑-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a compound that is likely to be a derivative of 2-aminothiazole . 2-aminothiazole derivatives have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Wu and coworkers designed and prepared a number of new N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1- yl)acetamides .科学研究应用
Anticancer Activity
The 2-aminothiazole scaffold, to which our compound belongs, has garnered attention in anticancer drug discovery. Notably, some clinically applied anticancer drugs, such as dasatinib and alpelisib, contain this nucleus . Research has documented that various 2-aminothiazole analogs exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These derivatives hold promise as potential antitumor agents.
Antiviral Properties
The 2-aminothiazole derivatives have demonstrated antiviral activity. While specific studies on our compound are limited, this class of molecules has shown promise against viral infections . Further investigations could explore its potential in combating specific viruses.
Antimicrobial Effects
Similar to its antiviral properties, the 2-aminothiazole scaffold has exhibited antimicrobial activity. Although data on our compound’s direct effects are scarce, it may contribute to the development of novel antimicrobial agents .
Anticonvulsant Potential
Certain 2-aminothiazole derivatives possess anticonvulsant properties. While our compound’s specific effects remain unexplored, this area warrants further investigation .
Antidiabetic Applications
The 2-aminothiazole scaffold has been associated with antidiabetic effects. Although our compound’s role in this context is not well-documented, it could be a starting point for future research in antidiabetic drug development .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases. Some 2-aminothiazole derivatives exhibit anti-inflammatory effects, which could be relevant for conditions such as arthritis, autoimmune disorders, and inflammatory responses .
While these applications provide a glimpse into the compound’s potential, further studies are necessary to fully elucidate its mechanisms of action and therapeutic benefits. Researchers should explore its structure-activity relationships, toxicity profiles, and potential clinical applications. As always, interdisciplinary collaboration and rigorous experimentation will drive scientific progress in this field .
未来方向
The development of anticancer drug resistance is significantly restricting the clinical efficacy of the most commonly prescribed anticancer drugs . Therefore, investigating small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects, is more desirable . The 2-aminothiazole scaffold, which “N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is likely a part of, has emerged as a promising scaffold in medicinal chemistry and drug discovery research .
作用机制
Target of Action
Similar compounds with a 2-aminothiazole scaffold, like dasatinib and alpelisib, have been used as anticancer drugs . These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the cellular processes .
Biochemical Pathways
Compounds with a similar 2-aminothiazole scaffold have been found to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
Similar compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .
属性
IUPAC Name |
N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS2/c1-8-5-3-4-6-10(8)7-17-12-15-14-11(18-12)13-9(2)16/h3-6H,7H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URIJBHDJHQZOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

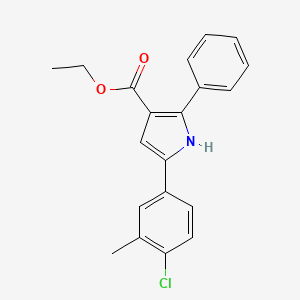
![2-[(1S)-1-Azidoethyl]-1,3,5-trifluorobenzene](/img/structure/B2560392.png)
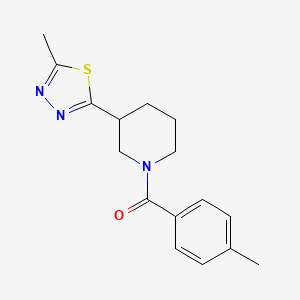

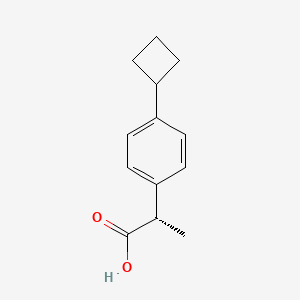


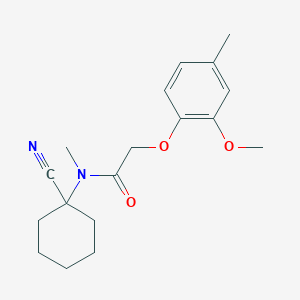
![1-[4-[3-(Hydroxymethyl)-3-propan-2-ylpiperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2560403.png)
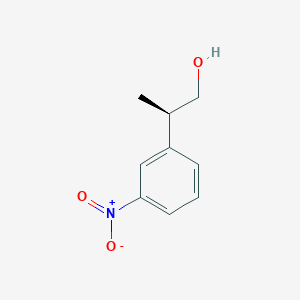
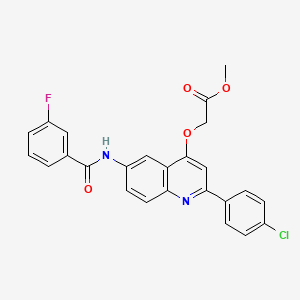
![Methyl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2560409.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B2560412.png)
![3-{[3-(Morpholin-4-yl)propyl]amino}-1lambda6-thiolane-1,1-dione dihydrochloride](/img/structure/B2560413.png)